molecular formula C11H8F6O B050168 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol CAS No. 122056-08-0

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Cat. No.: B050168
CAS No.: 122056-08-0
M. Wt: 270.17 g/mol
InChI Key: RHDPTOIUYREFCO-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of a hexafluoropropanol group attached to a phenyl ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-ethenylphenyl derivatives with hexafluoropropanol. One common method includes the use of phase transfer catalysts to facilitate the reaction between 4-ethenylphenyl halides and hexafluoropropanol under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may involve continuous flow processes to enhance efficiency and scalability . These methods often employ microreactors to control reaction conditions precisely, leading to higher yields and reduced reaction times compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-one.

    Reduction: Formation of 2-(4-Ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

    Substitution: Formation of 4-nitro-2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol or 4-bromo-2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its combination of a highly electronegative hexafluoropropanol group and an ethenyl-substituted phenyl ring. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPTOIUYREFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116352-29-5
Record name Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116352-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00382050
Record name 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122056-08-0
Record name 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer, thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container. The nitrogen-flushed flask was charged with 200 mL anhydrous tetrahydrofuran, 67.5 g (2.77 mol) of magnesium turnings, and a small crystal of iodine. The addition funnel was charged with 500 g (2.73 mol) of freshly distilled 4-bromostyrene. Approximately 10 mL of 4-bromostyrene was added to the flask with vigorous stirring. As soon as the Grignard reaction was started, the flask was charged with an additional 1800 mL of anhydrous tetrahydrofuran. The remainder of the 4-bromostyrene was added dropwise to the stirred reaction at such a rate as to maintain the reaction at a temperature of 40° C. while cooling the flask with an ice/water bath. The addition required 2 hours, after which the cooling bath was removed and the reaction stirred another 1.5 hours. The reaction mixture was then cooled to 0° C. with a dry-ice/acetone bath, and the addition funnel was replaced with a gas inlet tube connected with appropriate back-flow safeguards to a cylinder of hexafluoroacetone. Hexafluoroacetone gas was passed into the reaction mixture over 2 hours while maintaining the reaction temperature below 15° C. with the cooling bath. After the reaction exotherm diminished, the gas addition was stopped. A total of 480 g (2.89 mol) hexafluoroacetone had been added. The cooling bath was removed and the reaction stirred overnight. The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid was added dropwise with stirring over 1 hour. The organic layer was separated and the aqueous layer extracted with three 300 mL portions of diethyl ether. The combined organic layers were washed with three 300 mL portions of brine, dried over sodium sulfate, filtered, and evaporated on the rotary evaporator. The residue was distilled under vacuum collecting fractions 58-78° C. at a vacuum of 800-300 mTorr. A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF) was obtained.
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Synthesis routes and methods II

Procedure details

The title compound was prepared by a modification of the procedure of Przybilla, described in German Patent No. DE4207261A1 (Sep. 9, 1993), herein incorporated by reference. The (4-vinylphenyl)magnesium bromide solution of Example 1 was cooled to −40 to −30° C. using a dry ice/acetone bath. Subsequently, hexafluoroacetone was introduced below the surface until an excess was achieved (weight added 62 g, 373.45 mmol). The reaction mixture was stirred in the cooling bath for 15 min, then placed in an ice-bath for an additional 15 min, and finally poured into cold 1N H2SO4 (1000 mL). The aqueous solution was extracted with ether, and the combined extracts were washed with brine, dried (Na2SO4), and concentrated to provide 101.60 g of a pale yellow oil. This material was purified by vacuum distillation to provide 52.43 g (73%) of a colorless oil: bp 55-6° C. (1.3 mm); 1H NMR (CDCl3) δ 7.69 (d, 2ArH), 7.50 (d, 2ArH), 6.75 (dd, CH═), 5.84 (dd, ═CHH), 5.36 (dd, ═CHH), 3.73 (s, OH),+9% THF.
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